molecular formula C10H13ClN2O B2878576 6-Methyl-1,2,3,4-tetrahydro-1,4-benzodiazepin-5-one;hydrochloride CAS No. 2248411-14-3

6-Methyl-1,2,3,4-tetrahydro-1,4-benzodiazepin-5-one;hydrochloride

Cat. No.: B2878576
CAS No.: 2248411-14-3
M. Wt: 212.68
InChI Key: VTZCWWKSPQUVQM-UHFFFAOYSA-N
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Description

6-Methyl-1,2,3,4-tetrahydro-1,4-benzodiazepin-5-one;hydrochloride is a chemical compound belonging to the benzodiazepine class. Benzodiazepines are known for their psychoactive properties and are commonly used in the treatment of anxiety, insomnia, and other conditions. This particular compound is a derivative of the benzodiazepine structure, modified to enhance its specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-1,2,3,4-tetrahydro-1,4-benzodiazepin-5-one;hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-amino-5-methylbenzoic acid with ethyl acetoacetate in the presence of a condensing agent such as polyphosphoric acid. The resulting intermediate is then cyclized to form the benzodiazepine core structure. The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to ensure high yield and purity. The final product is typically purified by recrystallization or other suitable methods to obtain the hydrochloride salt in a pure form.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-1,2,3,4-tetrahydro-1,4-benzodiazepin-5-one;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions at the benzodiazepine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: N-oxides of the benzodiazepine ring.

    Reduction: Alcohol derivatives of the benzodiazepine.

    Substitution: Various substituted benzodiazepine derivatives depending on the nucleophile used.

Scientific Research Applications

6-Methyl-1,2,3,4-tetrahydro-1,4-benzodiazepin-5-one;hydrochloride has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of other benzodiazepine derivatives.

    Biology: Studied for its effects on neurotransmitter systems and potential therapeutic applications.

    Medicine: Investigated for its anxiolytic and sedative properties.

    Industry: Used in the development of new pharmaceuticals and as a reference compound in analytical studies.

Mechanism of Action

The mechanism of action of 6-Methyl-1,2,3,4-tetrahydro-1,4-benzodiazepin-5-one;hydrochloride involves its interaction with the gamma-aminobutyric acid (GABA) receptor complex in the central nervous system. By binding to the GABA receptor, it enhances the inhibitory effects of GABA, leading to sedative, anxiolytic, and muscle relaxant effects. The compound’s specific molecular targets include the GABA-A receptor subunits, which modulate the receptor’s activity.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: Another benzodiazepine with similar anxiolytic and sedative properties.

    Lorazepam: Known for its potent anxiolytic effects.

    Clonazepam: Used primarily for its anticonvulsant properties.

Uniqueness

6-Methyl-1,2,3,4-tetrahydro-1,4-benzodiazepin-5-one;hydrochloride is unique due to its specific structural modifications, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other benzodiazepines. These modifications can affect its binding affinity, duration of action, and side effect profile, making it a valuable compound for research and potential therapeutic use.

Properties

IUPAC Name

6-methyl-1,2,3,4-tetrahydro-1,4-benzodiazepin-5-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O.ClH/c1-7-3-2-4-8-9(7)10(13)12-6-5-11-8;/h2-4,11H,5-6H2,1H3,(H,12,13);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTZCWWKSPQUVQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)NCCNC2=O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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